molecular formula C9H8O3 B175328 (2R,3S)-3-Phenyloxirane-2-carboxylicacid CAS No. 1566-68-3

(2R,3S)-3-Phenyloxirane-2-carboxylicacid

Cat. No.: B175328
CAS No.: 1566-68-3
M. Wt: 164.16 g/mol
InChI Key: HALONVPKHYIEQU-JGVFFNPUSA-N
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Description

(2R,3S)-3-Phenyloxirane-2-carboxylicacid: is an organic compound with the molecular formula C₉H₈O₃ . It is a derivative of glycidic acid, characterized by the presence of a phenyl group attached to the third carbon of the oxirane ring. This compound is known for its applications in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Enzymatic Hydrolysis: One of the primary methods for preparing optically active trans-3-phenylglycidic acid involves the enzymatic hydrolysis of its ester derivatives.

    Chemical Synthesis: Another method involves the chemical synthesis starting from benzaldehyde and glycidic acid.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of trans-3-phenylglycidic acid involves its interaction with various molecular targets and pathways. In enzymatic reactions, it acts as a substrate for enzymes like lipases and esterases, which catalyze its hydrolysis or transformation. The oxirane ring is a reactive site that undergoes nucleophilic attack, leading to ring-opening reactions and the formation of various products .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

(2R,3S)-3-phenyloxirane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-9(11)8-7(12-8)6-4-2-1-3-5-6/h1-5,7-8H,(H,10,11)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALONVPKHYIEQU-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40935483
Record name 3-Phenyloxirane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566-68-3
Record name Glycidic acid, 3-phenyl-, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001566683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenyloxirane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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